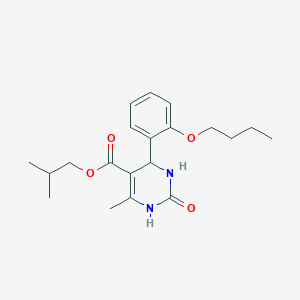
6-(1,3-benzodioxol-5-yl)-5-nitro-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,3-benzodioxol-5-yl)-5-nitro-2-piperidinone, also known as BZP-NP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BZP-NP belongs to the class of nitro-containing piperidinones and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 6-(1,3-benzodioxol-5-yl)-5-nitro-2-piperidinone is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. 6-(1,3-benzodioxol-5-yl)-5-nitro-2-piperidinone has also been found to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
6-(1,3-benzodioxol-5-yl)-5-nitro-2-piperidinone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 6-(1,3-benzodioxol-5-yl)-5-nitro-2-piperidinone has also been found to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-(1,3-benzodioxol-5-yl)-5-nitro-2-piperidinone is its potential use as a therapeutic agent for various diseases. However, there are also limitations to its use in lab experiments. 6-(1,3-benzodioxol-5-yl)-5-nitro-2-piperidinone is a synthetic compound and may exhibit different effects in vivo compared to in vitro. Additionally, the synthesis of 6-(1,3-benzodioxol-5-yl)-5-nitro-2-piperidinone is complex and may pose challenges in terms of scalability and reproducibility.
Orientations Futures
There are several future directions for research on 6-(1,3-benzodioxol-5-yl)-5-nitro-2-piperidinone. One potential area of investigation is its use in the treatment of neurodegenerative diseases. 6-(1,3-benzodioxol-5-yl)-5-nitro-2-piperidinone has been found to modulate the activity of neurotransmitters in the brain, which may make it a promising candidate for the treatment of Alzheimer's and Parkinson's. Another area of research could be the development of more efficient synthesis methods for 6-(1,3-benzodioxol-5-yl)-5-nitro-2-piperidinone, which would enable its use in larger-scale experiments. Finally, further studies are needed to fully understand the mechanism of action of 6-(1,3-benzodioxol-5-yl)-5-nitro-2-piperidinone and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 6-(1,3-benzodioxol-5-yl)-5-nitro-2-piperidinone involves a multi-step process that includes the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with piperidinone in the presence of a reducing agent. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
6-(1,3-benzodioxol-5-yl)-5-nitro-2-piperidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. 6-(1,3-benzodioxol-5-yl)-5-nitro-2-piperidinone has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-5-nitropiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c15-11-4-2-8(14(16)17)12(13-11)7-1-3-9-10(5-7)19-6-18-9/h1,3,5,8,12H,2,4,6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMJJAMPPJQKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5103812.png)
![2-methyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]-1-propanamine](/img/structure/B5103817.png)



![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5103863.png)
![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5103866.png)
![4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5103867.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103874.png)

![8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5103881.png)

![1-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5103895.png)